molecular formula C11H13NO3 B2770613 2-Phenyl-2-propanamidoacetic acid CAS No. 15962-45-5

2-Phenyl-2-propanamidoacetic acid

Cat. No.: B2770613
CAS No.: 15962-45-5
M. Wt: 207.229
InChI Key: HVTUONCHNDNNHF-UHFFFAOYSA-N
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Description

2-Phenyl-2-propanamidoacetic acid is a chemical compound with the CAS Number: 15962-45-5 . It has a molecular weight of 207.23 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3. The InChI code for this compound is 1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including compounds related to 2-Phenyl-2-propanamidoacetic acid, have been studied extensively for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for various chemical modifications, leading to numerous derivatives with potential as antitumor agents. Research has shown that these derivatives can play a significant role in medicinal research, targeting various forms of cancer through different mechanisms of action. This highlights the underutilized potential of cinnamic acid derivatives in anticancer research and their importance in developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Food Analysis

Antibody development and application in ELISA and related techniques have been directed towards detecting various herbicides and toxic metabolites, including phenylpropanamidoacetic acid derivatives. These applications are crucial in food and environmental research and risk control, demonstrating the versatility of these compounds in developing key immunoreagents for detecting pollutants and ensuring food safety (Fránek & Hruška, 2018).

Wastewater Disinfection

Research on peracetic acid, which shares functional groups with this compound, indicates its effectiveness as a disinfectant for wastewater effluents. Its broad spectrum of antimicrobial activity, without the formation of persistent toxic residuals, demonstrates the chemical's utility in environmental management. This application underscores the potential of related compounds for developing sustainable disinfection solutions (Kitis, 2004).

Drug Delivery Systems

The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery represents another application area. These systems can respond to changes in pH or sugar levels, releasing therapeutic agents at targeted sites within the body. This approach has potential applications ranging from the delivery of anti-cancer drugs to the development of artificial pancreas systems, showcasing the versatility of phenylpropanamidoacetic acid derivatives in biomedical engineering (Sato, Yoshida, Takahashi, & Anzai, 2011).

Safety and Hazards

The safety information for 2-Phenyl-2-propanamidoacetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-phenyl-2-(propanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUONCHNDNNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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